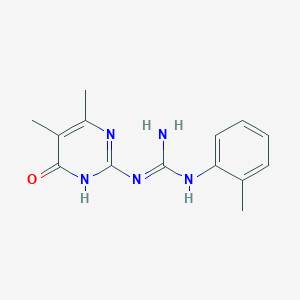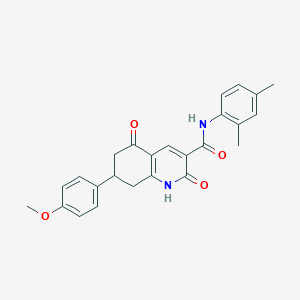
1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(2-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE is a synthetic organic compound that belongs to the class of pyrimidinyl guanidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as β-diketones and urea derivatives.
Substitution Reactions:
Guanidine Derivative Formation: The final step involves the reaction of the substituted pyrimidine with a guanidine derivative, such as N’-(2-methylphenyl)guanidine, under controlled conditions.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties, such as enzyme inhibition or receptor binding. It could be a candidate for drug development targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-CHLOROPHENYL)GUANIDINE
- N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-FLUOROPHENYL)GUANIDINE
Uniqueness
N-(4,5-DIMETHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)-N’-(2-METHYLPHENYL)GUANIDINE may exhibit unique properties such as higher stability, specific binding affinity, or enhanced reactivity compared to its analogs. These unique characteristics can make it more suitable for certain applications, such as targeted drug design or specialized industrial processes.
Propiedades
Fórmula molecular |
C14H17N5O |
|---|---|
Peso molecular |
271.32 g/mol |
Nombre IUPAC |
2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-1-(2-methylphenyl)guanidine |
InChI |
InChI=1S/C14H17N5O/c1-8-6-4-5-7-11(8)17-13(15)19-14-16-10(3)9(2)12(20)18-14/h4-7H,1-3H3,(H4,15,16,17,18,19,20) |
Clave InChI |
AJTNMNJCZNYDNC-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1N/C(=N/C2=NC(=C(C(=O)N2)C)C)/N |
SMILES canónico |
CC1=CC=CC=C1NC(=NC2=NC(=C(C(=O)N2)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11036162.png)
![7-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11036164.png)
![1-Benzyl-4-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B11036167.png)
![dimethyl 2-{2,2,6,7-tetramethyl-1-[(4-methylphenyl)sulfonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11036175.png)
![N-[(Z)-(1,3-benzoxazol-2-ylamino){[(4-methylphenyl)sulfonyl]amino}methylidene]-4-methylbenzenesulfonamide](/img/structure/B11036183.png)
![N-(3-Chloro-4-fluorophenyl)-2-[5-oxo-2-(4-pyridyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-A]pyrimidin-6-YL]acetamide](/img/structure/B11036199.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11036202.png)
![Tetramethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11036204.png)

![8-methoxy-4,4,6-trimethyl-1-(2-oxo-2-phenylethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11036213.png)
![1-{3-[(6-bromo-1,3-benzodioxol-5-yl)methoxy]-4-methylphenyl}-1H-tetrazole](/img/structure/B11036221.png)
![4,6,7-trimethyl-N-[5-(tetrahydrofuran-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B11036226.png)
![1-(7-Amino-2,5-diphenylimidazo[1,5-b]pyridazin-3-yl)ethanone](/img/structure/B11036230.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11036231.png)
